6-Bromo-5-ethoxypyridin-3-amine
Overview
Description
6-Bromo-5-ethoxypyridin-3-amine is a chemical compound with the molecular formula C7H9BrN2O. It is a brominated derivative of pyridine, featuring an ethoxy group at the 5-position and an amine group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-ethoxypyridin-3-amine typically involves the bromination of 5-ethoxypyridin-3-amine. The reaction can be carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the compound can be produced through a continuous flow process, where the raw materials are fed into a reactor, and the reaction conditions are carefully monitored to ensure consistent product quality. The use of automated systems and advanced purification techniques helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5-ethoxypyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reactions with nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 6-bromo-5-ethoxypyridine-3-one.
Reduction: Production of 6-bromo-5-ethoxypyridin-3-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Bromo-5-ethoxypyridin-3-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-5-ethoxypyridin-3-amine exerts its effects depends on its molecular targets and pathways involved. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
6-Bromo-5-methoxypyridin-3-amine
6-Bromo-5-ethoxypyridin-2-amine
6-Bromo-5-ethoxypyridin-4-amine
Uniqueness: 6-Bromo-5-ethoxypyridin-3-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to its analogs.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its continued study and application hold promise for future advancements in various fields.
Properties
IUPAC Name |
6-bromo-5-ethoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-2-11-6-3-5(9)4-10-7(6)8/h3-4H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIQERKPZZVZOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672054 | |
Record name | 6-Bromo-5-ethoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020253-84-2 | |
Record name | 6-Bromo-5-ethoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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